Synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid
Synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid
An In-depth Technical Guide to the Synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic Acid
Abstract
2-Amino-4-cyclohexyloxy-4-oxobutanoic acid, commonly known as L-aspartic acid β-cyclohexyl ester, is a critical building block in modern peptide synthesis. Its strategic application addresses one of the most persistent challenges in the field: the base-catalyzed formation of aspartimide side products during solid-phase peptide synthesis (SPPS). The bulky cyclohexyl ester moiety on the β-carboxyl group provides steric hindrance, significantly suppressing this deleterious side reaction. This guide provides a comprehensive overview of the synthesis of this valuable amino acid derivative, intended for researchers, chemists, and professionals in drug development. We will explore the underlying chemical principles, compare synthetic strategies, and provide a detailed, validated experimental protocol for its preparation, complete with characterization data and mechanistic insights.
Introduction: The Challenge of Aspartimide Formation
In peptide chemistry, particularly when employing the widely used Fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS), aspartic acid (Asp) residues are notoriously problematic. The synthesis process involves repeated exposure to basic conditions (typically piperidine) to remove the Nα-Fmoc protecting group.[1][2] Under these conditions, the backbone amide nitrogen C-terminal to the Asp residue can act as an internal nucleophile, attacking the side-chain β-carboxyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1]
Aspartimide formation is a major concern for several reasons:
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Chain Termination: The aspartimide is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine), leading to the formation of α- and β-piperidide adducts, which terminates peptide chain elongation.[1]
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Racemization: The succinimide ring can reopen via hydrolysis, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is rerouted through the side chain. This process can also lead to racemization at the α-carbon of the aspartic acid residue.[1][3]
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Purification Difficulties: These side products are often difficult to separate from the target peptide, leading to lower yields and complex purification procedures.[4]
To mitigate this problem, a primary strategy is to protect the β-carboxyl group of aspartic acid with a sterically bulky ester. The cyclohexyl ester has proven to be a highly effective choice, as the bulky cyclic alkyl group sterically shields the carbonyl carbon from intramolecular attack, thereby minimizing aspartimide formation.[5][6][7] This guide focuses on the synthesis of N-protected 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, a key reagent for incorporating this protected Asp residue into a peptide sequence.
Overview of Synthetic Strategies
The synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid derivatives typically starts from a commercially available Nα-protected L-aspartic acid, such as Boc-Asp-OH or Fmoc-Asp-OH. The core challenge is to selectively esterify the β-carboxyl group while leaving the α-carboxyl group free for subsequent peptide coupling.
| Strategy | Description | Advantages | Disadvantages |
| Anhydride Intermediate Method | The N-protected aspartic acid is first converted to an internal cyclic anhydride using a dehydrating agent like acetic anhydride. This anhydride is then regioselectively opened by cyclohexanol at the less sterically hindered β-carbonyl position. | High regioselectivity for the β-ester. Relatively simple procedure. | Requires careful control of reaction conditions to avoid side reactions. |
| Orthogonal Protection Method | The α-carboxyl group is first protected with a labile group (e.g., Benzyl ester). The free β-carboxyl group is then esterified with cyclohexanol using a coupling agent (e.g., DCC). Finally, the α-ester is selectively removed. | Provides excellent control over selectivity. | Multi-step process, leading to potentially lower overall yields. Requires orthogonal protecting groups. |
For its efficiency and high regioselectivity, the Anhydride Intermediate Method is often preferred and will be the focus of the detailed protocol below.
Detailed Experimental Protocol: Synthesis of Fmoc-L-Asp(OcHex)-OH
This protocol details the synthesis of Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-L-Asp(OcHex)-OH) from Fmoc-L-aspartic acid.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Role |
| Fmoc-L-Aspartic Acid | 112884-25-2 | 355.35 g/mol | Starting Material |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | Dehydrating Agent |
| Cyclohexanol | 108-93-0 | 100.16 g/mol | Esterifying Agent |
| Pyridine | 110-86-1 | 79.10 g/mol | Catalyst/Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Antisolvent |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | Quenching/Washing |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Drying Agent |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Fmoc-L-Asp(OcHex)-OH.
Step-by-Step Procedure
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Anhydride Formation:
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To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Fmoc-L-aspartic acid (10.0 g, 28.1 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid is suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (4.5 mL, 56.2 mmol), followed by the dropwise addition of acetic anhydride (5.3 mL, 56.2 mmol).
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
-
Esterification:
-
Cool the reaction mixture back down to 0 °C.
-
In a separate flask, prepare a solution of cyclohexanol (4.4 g, 43.9 mmol) in anhydrous DCM (20 mL).
-
Add the cyclohexanol solution dropwise to the anhydride mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight (approx. 16 hours).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 50 mL of water and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain a viscous oil or semi-solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of DCM.
-
Slowly add cold diethyl ether with stirring until a white precipitate forms.
-
Allow the mixture to stand at 4 °C for several hours to maximize crystallization.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Characterization
The final product, Fmoc-L-aspartic acid β-cyclohexyl ester, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR: Expect characteristic peaks for the Fmoc group, the cyclohexyl ring protons, and the aspartic acid backbone protons.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight (C₂₅H₂₇NO₆, MW: 437.49 g/mol ).
-
Purity (HPLC): Purity should be ≥98% as determined by reverse-phase HPLC.
Mechanistic Rationale
The success of this synthesis hinges on the regioselective opening of the N-Fmoc-aspartic anhydride intermediate.
Caption: Key mechanistic steps in the synthesis.
The two carbonyl groups of the cyclic anhydride are chemically distinct. The α-carbonyl is adjacent to the bulky Fmoc-protected amine, creating significant steric hindrance. In contrast, the β-carbonyl is less sterically encumbered. Consequently, the nucleophilic attack by the hydroxyl group of cyclohexanol occurs preferentially at the β-carbonyl carbon, leading to the desired β-ester product with high selectivity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete anhydride formation. Insufficient reaction time for esterification. Loss of product during work-up. | Ensure anhydrous conditions. Monitor anhydride formation by TLC. Extend esterification reaction time. Be careful during aqueous extractions. |
| Presence of Di-ester | Reaction of the α-carboxyl group with cyclohexanol. | This is unlikely with the anhydride method but could indicate contamination or side reactions. Purification by column chromatography may be necessary. |
| Unreacted Starting Material | Ineffective dehydration to form the anhydride. | Use fresh, high-purity acetic anhydride and ensure all glassware is flame-dried. |
| Oily Product / Fails to Crystallize | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes). |
Conclusion
The synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid is a cornerstone preparation for modern peptide chemistry, providing a robust solution to the pervasive problem of aspartimide formation.[8][9] The strategy involving the regioselective opening of an N-protected aspartic anhydride intermediate offers an efficient and reliable route to this valuable building block. By understanding the underlying mechanisms and carefully controlling the experimental conditions, researchers can effectively produce high-purity material, thereby enhancing the success rate and quality of complex peptide syntheses.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2021). ResearchGate.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Self-published.
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Self-published.
- Fmoc-L-aspartic acid-β-cyclohexyl ester. (n.d.). Chem-Impex.
- Synthesis of β-(S-methyl)thioaspartic acid and derivatives. (n.d.). National Center for Biotechnology Information.
- Efficient preparation of β-hydroxy aspartic acid and its derivatives. (n.d.). Self-published.
- Boc-L-aspartic acid β-cyclohexyl ester. (n.d.). Chem-Impex.
- L-Aspartic acid β-benzyl ester. (n.d.). Chem-Impex.
- Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. (1996). ResearchGate.
- Design of protecting groups for the β‐carboxylic group of aspartic acid that minimize base‐catalyzed aspartimide formation. (1996). Scilit.
- How can aspartic acid be synthesized using acetamidomalonic ester... (2024, September 27). Pearson+.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). Nature Communications.
- Design of protecting groups for the β‐carboxylic group of aspartic acid that minimize base‐catalyzed aspartimide formation. (1996). Scite.ai.
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